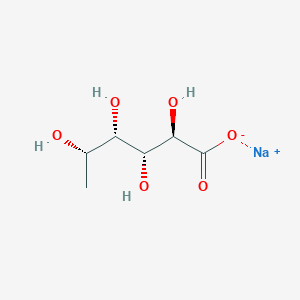

Natrium-L-Rhamnonat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium L-Rhamnonate is a sodium salt of L-rhamnonic acid, a carbohydrate acid anion. It is derived from L-rhamnose, a deoxy-hexose sugar commonly found in nature, particularly in plants as part of complex pectin polysaccharides and in many bacteria as a component of the cell wall . Sodium L-Rhamnonate is used in various scientific research applications due to its unique properties and biological significance.

Wissenschaftliche Forschungsanwendungen

Sodium L-Rhamnonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Wirkmechanismus

Target of Action

Sodium L-Rhamnonate primarily targets enzymes involved in the non-phosphorylated pathway of L-rhamnose catabolism . These enzymes include L-rhamnose-1-dehydrogenase (LraA), L-rhamnono-γ-lactonase (LraB), and L-rhamnonate dehydratase (LraC) . These enzymes play a crucial role in the metabolism of L-rhamnose, a sugar found in nature mainly as a component of certain plant structural polysaccharides and bioactive metabolites .

Mode of Action

Sodium L-Rhamnonate interacts with its targets by serving as a substrate for the enzymes in the L-rhamnose catabolic pathway . The compound is first oxidized by L-rhamnose-1-dehydrogenase (LraA) to L-rhamnono-γ-lactone, which is then converted to L-rhamnonate by L-rhamnono-γ-lactonase (LraB) .

Biochemical Pathways

The biochemical pathway affected by Sodium L-Rhamnonate is the non-phosphorylated pathway of L-rhamnose catabolism . In this pathway, L-rhamnose is converted to pyruvate and L-lactaldehyde via four metabolic reactions . The downstream effects of this pathway include the production of energy and metabolic intermediates for the cell .

Pharmacokinetics

It is known that the compound enters cells via specific uptake systems

Result of Action

The action of Sodium L-Rhamnonate results in the metabolism of L-rhamnose, leading to the production of energy and metabolic intermediates . This action is essential for organisms that utilize L-rhamnose as a nutrient source .

Action Environment

The action of Sodium L-Rhamnonate can be influenced by environmental factors such as the presence of glucose. For instance, in Aspergillus nidulans, the catabolism of L-rhamnose is repressed by glucose via a CreA-independent mechanism . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions .

Biochemische Analyse

Biochemical Properties

Sodium L-Rhamnonate interacts with several enzymes and proteins in biochemical reactions. In the non-phosphorylated pathway of Schefferomyces stipitis, L-rhamnose is converted to pyruvate and L-lactaldehyde via four metabolic reactions involving a L-rhamnose-1-dehydrogenase (RHA1) that oxidizes L-rhamnose to L-rhamnono-Y-lactone, a L-rhamnono-γ-lactonase (LRA2) that converts L-rhamnono-γ-lactone to L-rhamnonate .

Cellular Effects

Sodium L-Rhamnonate has significant effects on various types of cells and cellular processes. For instance, in Aspergillus niger, the deletion of lraA and lraB, genes involved in the catabolism of L-rhamnose, negatively affects both growth on L-rhamnose and the synthesis of α-L-rhamnosidases .

Molecular Mechanism

The molecular mechanism of Sodium L-Rhamnonate involves its conversion to pyruvate and L-lactaldehyde through a series of enzymatic reactions. This process involves the oxidation of L-rhamnose to L-rhamnono-Y-lactone by L-rhamnose-1-dehydrogenase, followed by the conversion of L-rhamnono-γ-lactone to L-rhamnonate by L-rhamnono-γ-lactonase .

Temporal Effects in Laboratory Settings

The effects of Sodium L-Rhamnonate change over time in laboratory settings. For instance, in Aspergillus niger, the expression of L-rhamnose-induced genes is reduced in lraA and lraB deletion strains when grown in transfer experiments to L-rhamnose and L-rhamnonate .

Metabolic Pathways

Sodium L-Rhamnonate is involved in the non-phosphorylated pathway of L-rhamnose catabolism. This pathway includes four metabolic enzymes: L-rhamnose-1-dehydrogenase, L-rhamnono-γ-lactonase, L-rhamnonate dehydratase, and L-2-keto-3-deoxyrhamnonate aldolase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium L-Rhamnonate can be synthesized through the biotransformation of L-rhamnose using specific microorganisms. For instance, Pseudomonas taetrolens has been reported to transform L-rhamnose into L-rhamnonic acid, which can then be converted to its sodium salt . The biotransformation process involves the oxidation of L-rhamnose, and the reaction conditions typically include a temperature of 37°C, a cell concentration with an optical density (OD) of 600 at 40, and a shaker speed of 180 rpm .

Industrial Production Methods: Industrial production of Sodium L-Rhamnonate follows similar biotransformation processes but on a larger scale. The use of bioreactors and controlled fermentation conditions ensures high yield and purity of the product. The final product is often purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium L-Rhamnonate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Sodium L-Rhamnonate can be oxidized to form L-rhamnonic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced to L-rhamnose using reducing agents like sodium borohydride.

Substitution: Sodium L-Rhamnonate can participate in substitution reactions where the sodium ion is replaced by other cations.

Major Products Formed:

Oxidation: L-rhamnonic acid

Reduction: L-rhamnose

Substitution: Various metal salts of L-rhamnonate

Vergleich Mit ähnlichen Verbindungen

Sodium L-Rhamnonate is unique due to its specific structure and properties. Similar compounds include:

L-Rhamnose: A deoxy-hexose sugar that serves as the precursor to L-rhamnonic acid.

L-Mannonate: Another carbohydrate acid anion with a similar structure but derived from mannose.

Lactobionic Acid: An oxidation product of lactose, used in food and cosmetics for its humectant and antioxidant properties.

Sodium L-Rhamnonate stands out due to its specific applications in microbial metabolism and its potential in various industrial processes.

Eigenschaften

IUPAC Name |

sodium;(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.Na/c1-2(7)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOLBEMWUZGFHH-WPFDRSMRSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)

![(E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester](/img/structure/B583899.png)

![lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B583903.png)

![D-[1-2H]Mannose](/img/structure/B583905.png)

![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)